![molecular formula C6H6INO B14324299 3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile CAS No. 107024-21-5](/img/structure/B14324299.png)
3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile is an organic compound that features both an iodopropynyl group and a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile typically involves the reaction of 3-iodoprop-2-yn-1-ol with a suitable nitrile compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodopropynyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanenitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through covalent bonding or non-covalent interactions. The iodopropynyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: A related compound with a butylcarbamate group instead of a nitrile group.
3-Iodoprop-2-yn-1-ol: The precursor to 3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile, used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of both an iodopropynyl group and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
107024-21-5 |
|---|---|
Formule moléculaire |
C6H6INO |
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
3-(3-iodoprop-2-ynoxy)propanenitrile |
InChI |
InChI=1S/C6H6INO/c7-3-1-5-9-6-2-4-8/h2,5-6H2 |
Clé InChI |
VWWLTSOXKBGYQX-UHFFFAOYSA-N |
SMILES canonique |
C(COCC#CI)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



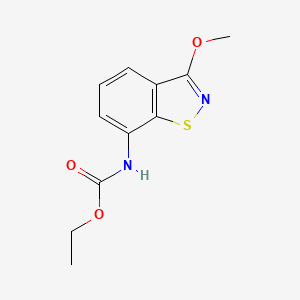
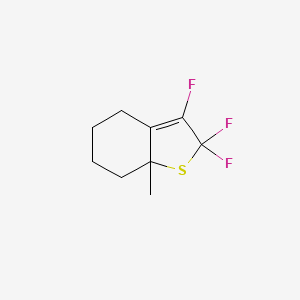

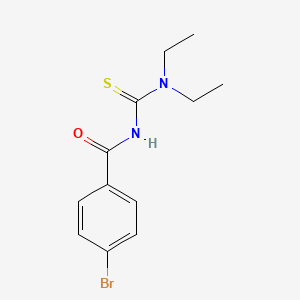
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
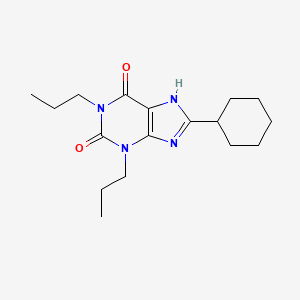
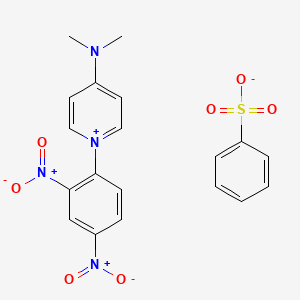
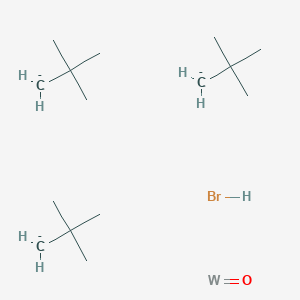
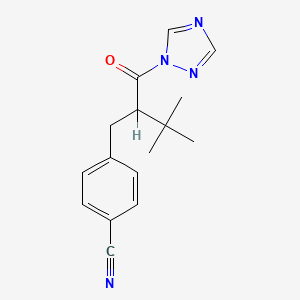
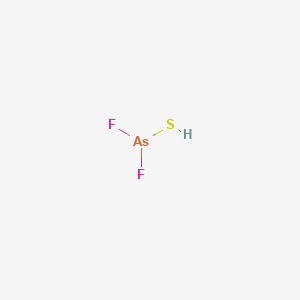

![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
